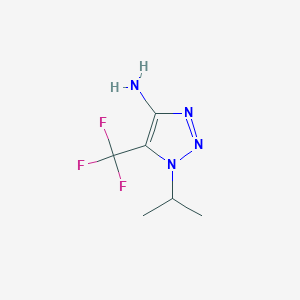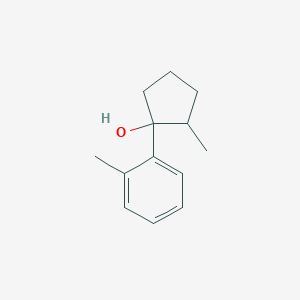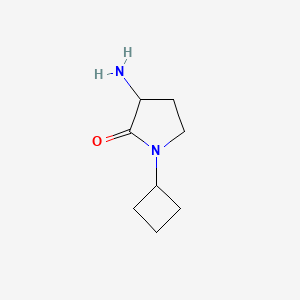![molecular formula C14H19NO B13243541 3-{2-Azaspiro[4.4]nonan-4-yl}phenol](/img/structure/B13243541.png)
3-{2-Azaspiro[4.4]nonan-4-yl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{2-Azaspiro[4.4]nonan-4-yl}phenol is a chemical compound with the molecular formula C14H19NO and a molecular weight of 217.31 g/mol . It is characterized by a spirocyclic structure, which includes a phenol group and an azaspiro nonane moiety. This compound is primarily used for research purposes in various scientific fields.
Méthodes De Préparation
The synthesis of 3-{2-Azaspiro[4.4]nonan-4-yl}phenol involves several steps. One common synthetic route includes the reaction of phenol with a spirocyclic amine under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
3-{2-Azaspiro[4.4]nonan-4-yl}phenol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Applications De Recherche Scientifique
3-{2-Azaspiro[4.4]nonan-4-yl}phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound is utilized in biochemical assays to investigate enzyme interactions and cellular processes.
Medicine: Research involving this compound includes exploring its potential therapeutic effects and its role in drug development.
Mécanisme D'action
The mechanism of action of 3-{2-Azaspiro[4.4]nonan-4-yl}phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, influencing their activity. The spirocyclic structure may also play a role in the compound’s binding affinity and specificity towards certain enzymes or receptors .
Comparaison Avec Des Composés Similaires
3-{2-Azaspiro[4.4]nonan-4-yl}phenol can be compared with other spirocyclic compounds, such as:
2-{2-Azaspiro[4.4]nonan-3-yl}methanol: This compound has a similar spirocyclic structure but differs in the functional groups attached to the spiro ring.
N-acylimino-substituted 2-oxa-7-azaspiro[4.4]nona-3,6,8-trienes: These compounds have a different core structure but share the spirocyclic feature.
The uniqueness of this compound lies in its specific combination of the phenol group and the azaspiro nonane moiety, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C14H19NO |
|---|---|
Poids moléculaire |
217.31 g/mol |
Nom IUPAC |
3-(2-azaspiro[4.4]nonan-4-yl)phenol |
InChI |
InChI=1S/C14H19NO/c16-12-5-3-4-11(8-12)13-9-15-10-14(13)6-1-2-7-14/h3-5,8,13,15-16H,1-2,6-7,9-10H2 |
Clé InChI |
NUYYUCXDBQSYAQ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(C1)CNCC2C3=CC(=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(4-Methylcyclohexyl)oxy]azetidine](/img/structure/B13243464.png)

![2-[(3-Methylbutan-2-yl)amino]propan-1-ol](/img/structure/B13243479.png)
![1-[(tert-Butoxy)carbonyl]-4-iodo-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B13243486.png)
![2-[Chloro(phenyl)methyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B13243491.png)
![{7-Methyl-8-nitroimidazo[1,2-a]pyridin-3-yl}methanol](/img/structure/B13243497.png)


![1-[1-(2-Methoxyphenyl)ethyl]piperazine dihydrochloride](/img/structure/B13243513.png)

![5-[(4-Methylphenyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B13243532.png)



